molecular formula C19H18FN5O3S B2411714 4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034261-03-3

4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

Cat. No. B2411714
CAS RN: 2034261-03-3
M. Wt: 415.44
InChI Key: SWOMTKMHFBQSKV-UHFFFAOYSA-N
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Description

The compound “4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Antiviral Activity

A study by Golankiewicz et al. (1995) focused on the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, highlighting their inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units in these compounds was indispensable for any selective biological activity, pointing to the significance of structural modifications in enhancing antiviral properties (Golankiewicz et al., 1995).

Anticancer and Apoptotic Mechanisms

Hegde et al. (2012) investigated a novel Levamisole derivative, emphasizing its ability to induce the extrinsic pathway of apoptosis in cancer cells and inhibit tumor progression in mice. This study underscores the therapeutic potential of structurally complex molecules in targeting cancer cells through specific apoptotic pathways (Hegde et al., 2012).

Antimicrobial Properties

Darekar et al. (2020) synthesized derivatives of 1,3,4-thiadiazoles and 1,2,4-triazoles with potent antibacterial activity against various bacterial strains. This highlights the potential of compounds containing thiadiazole and triazole moieties in developing new antimicrobial agents (Darekar et al., 2020).

Synthesis Techniques and Chemical Properties

Patil et al. (2009) discussed the oxidative dimerization of thioamides to synthesize 3,5-disubstituted 1,2,4-thiadiazoles, showcasing advanced synthesis techniques and the importance of structural diversity in chemical compounds (Patil et al., 2009).

properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-4-(imidazol-1-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3S/c1-23-17-9-15(20)16(10-18(17)24(2)29(23,27)28)22-19(26)14-5-3-13(4-6-14)11-25-8-7-21-12-25/h3-10,12H,11H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOMTKMHFBQSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4)F)N(S1(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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